molecular formula C13H9F3N2 B12605978 6-(trifluoromethyl)-9H-carbazol-3-amine CAS No. 872604-26-7

6-(trifluoromethyl)-9H-carbazol-3-amine

Cat. No.: B12605978
CAS No.: 872604-26-7
M. Wt: 250.22 g/mol
InChI Key: YDMHQGDKHNGZEP-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)-9H-carbazol-3-amine is a compound that features a trifluoromethyl group attached to a carbazole core. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated carbazole in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of 6-(trifluoromethyl)-9H-carbazol-3-amine may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-9H-carbazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbazole derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

6-(trifluoromethyl)-9H-carbazol-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(trifluoromethyl)-9H-carbazol-3-amine is unique due to its carbazole core, which imparts specific electronic and structural properties. The trifluoromethyl group further enhances its stability and biological activity, making it distinct from other trifluoromethyl-containing compounds .

Properties

CAS No.

872604-26-7

Molecular Formula

C13H9F3N2

Molecular Weight

250.22 g/mol

IUPAC Name

6-(trifluoromethyl)-9H-carbazol-3-amine

InChI

InChI=1S/C13H9F3N2/c14-13(15,16)7-1-3-11-9(5-7)10-6-8(17)2-4-12(10)18-11/h1-6,18H,17H2

InChI Key

YDMHQGDKHNGZEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=CC(=C3)N

Origin of Product

United States

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